molecular formula C10H12N2O2 B3047275 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1368072-02-9

2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B3047275
CAS RN: 1368072-02-9
M. Wt: 192.21
InChI Key: BBFOISKFAREOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1368072-02-9 . It has a molecular weight of 192.22 and its IUPAC name is 2-methyl-5,6,7,8-tetrahydro-6-quinazolinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is 1S/C10H12N2O2/c1-6-11-5-8-4-7 (10 (13)14)2-3-9 (8)12-6/h5,7H,2-4H2,1H3, (H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 192.22 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis

    Research on quinazolines, including compounds similar to 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, has explored their synthesis. For instance, Armarego and Milloy (1973) detailed the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, highlighting the chemical pathways and transformations involved in producing such compounds (Armarego & Milloy, 1973).

  • Molecular Structure

    Studies like those by Rudenko et al. (2012, 2013) have focused on understanding the molecular and crystal structures of quinoline derivatives. These works provide detailed insights into the structural aspects of these compounds, which is crucial for their potential applications in various fields (Rudenko et al., 2012), (Rudenko et al., 2013).

Pharmacological Research

  • Antibacterial Activity

    Tugcu and Turhan (2018) conducted research on 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine, which are structurally related to 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. Their study synthesized and characterized these compounds, evaluating their antibacterial activity, highlighting the potential pharmaceutical applications of such compounds (Tugcu & Turhan, 2018).

  • Antitumor and Antifolate Activities

    Gangjee et al. (1995) designed and synthesized 6-substituted 2,4-diaminotetrahydroquinazolines, showing their potency as nonclassical inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These findings suggest potential therapeutic uses of related quinazoline compounds in treating infections and cancer (Gangjee et al., 1995), (Gangjee et al., 1995).

Advanced Material Applications

  • Fluorescent Brightening Agents: Research by Rangnekar and Shenoy (1987) explored the use of quinoline derivatives, which are structurally similar to 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, as potential fluorescent brightening agents. This highlights the diverse applications of quinazoline derivatives beyond the pharmaceutical domain (Rangnekar & Shenoy, 1987).

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . As such, they are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that “2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” and similar compounds may have potential for future research and development in medicinal chemistry .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-5-8-4-7(10(13)14)2-3-9(8)12-6/h5,7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFOISKFAREOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743183
Record name 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

CAS RN

1368072-02-9
Record name 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 3
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 4
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 5
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 6
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.